N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
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Overview
Description
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and a dibromo-dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with an appropriate amine. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with the amine to yield the desired carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent in the presence of 4-dimethylaminopyridine and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromo-dihydroxyphenyl group can undergo substitution reactions, where bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: It is being investigated for its antimicrobial and antitubercular properties.
Industry: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound interferes with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . The exact molecular pathways and targets can vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
Uniqueness
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific dibromo-dihydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N4O3/c13-7-3-6(10(19)9(14)11(7)20)4-17-18-12(21)8-5-15-1-2-16-8/h1-5,19-20H,(H,18,21)/b17-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBYOEIREBNAGU-INGKJJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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